molecular formula C21H19N3O4 B2988589 N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899740-89-7

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2988589
CAS No.: 899740-89-7
M. Wt: 377.4
InChI Key: XCCPKFRCMDLPPW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ( 899970-09-3) is a synthetic small molecule with a molecular formula of C21H19N3O4 and a molecular weight of 377.40 g/mol. This carboxamide derivative features a 1,2-dihydropyridine core structure, which is a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . The compound's structure is characterized by lipophilic aromatic substituents, including a 2,5-dimethylphenyl group attached via the amide linkage and a 3-nitrobenzyl group at the 1-position of the dihydropyridine ring, which may enhance target binding and modulate pharmacokinetic properties . This compound is intended for non-human, in-vitro research applications only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law . Researchers can source this compound from specialized suppliers, with typical purity levels of 90% or higher .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-8-9-15(2)19(11-14)22-20(25)18-7-4-10-23(21(18)26)13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCPKFRCMDLPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylamine with 3-nitrobenzyl chloride to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs:

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Core Structure : Hydroxynaphthalene-carboxamide (vs. dihydropyridine-carboxamide in the target compound).
  • Activity : Exhibits photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to electron-withdrawing substituents and lipophilicity .
  • SAR Insight : The 2,5-dimethylphenyl group in this analog enhances membrane permeability, a trait likely shared with the target compound.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Core Structure : Same dihydropyridine-carboxamide backbone as the target compound.
  • Structural Features : Near-planar conformation (dihedral angle: 8.38° between aromatic rings) due to π-conjugation via the amide bridge. Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .
  • Substituent Impact : The bromo group (electron-withdrawing) parallels the nitro group in the target compound, suggesting similar electronic effects on binding.

(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d)

  • Core Structure : Dihydropyridine-carboxamide with dual nitro substituents.
  • Synthesis : Generated via thermal-induced dimerization cyclization, contrasting with microwave-assisted synthesis of hydroxynaphthalene analogs .

Table 1: Comparative Activity and Properties
Compound Core Structure Key Substituents IC50 (PET Inhibition) Planarity (Dihedral Angle) Notable Features
Target Compound Dihydropyridine-carboxamide 2,5-dimethylphenyl; 3-nitrobenzyl Not reported Likely planar* High lipophilicity; EWG on benzyl
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 2,5-dimethylphenyl ~10 µM Not analyzed PET inhibition; substituent position sensitivity
N-(3-Bromo-2-methylphenyl)-dihydropyridine-carboxamide Dihydropyridine-carboxamide 3-bromo-2-methylphenyl Not tested 8.38° Planar; H-bonded dimerization
Compound 6d Dihydropyridine-carboxamide 4-nitrophenyl; 4-nitrostyryl Not reported Not analyzed Dual nitro groups; thermal synthesis

*Inferred from structural similarity to .

Structure-Activity Relationship (SAR) Insights:
  • Lipophilicity : Methyl groups (e.g., 2,5-dimethylphenyl) increase logP values, favoring membrane penetration .
  • Planarity : Near-planar conformations (e.g., 8.38° in ) may facilitate interaction with flat enzymatic active sites.

Biological Activity

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridine ring, carboxamide functionality, and aromatic substituents. Its molecular formula is C21H19N3O4C_{21}H_{19}N_{3}O_{4}, with a molecular weight of approximately 393.399 g/mol. The structural features contribute significantly to its biological activity.

1. Antimicrobial Activity

Nitro-containing compounds, including N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have demonstrated antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death . This compound may exhibit similar mechanisms as other known antimicrobial agents like metronidazole.

3. Antitumor Activity

The compound's structure may allow it to act as a hypoxia-activated prodrug in cancer therapy. Nitro aromatic compounds are often targeted for their ability to release cytotoxic agents under low oxygen conditions typical of tumor environments . Preliminary studies suggest that derivatives with similar structures possess antitumor properties.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Nitro Compounds : A review highlighted that nitro groups can enhance the pharmacological profiles of various drugs by acting as electron-withdrawing groups, which can improve interactions with biological targets .
  • Antitumor Mechanisms : Research on related dihydropyridine derivatives revealed their potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideChlorine substituents instead of methylAntibacterial and antifungal
N-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-pyridineDifferent halogen substitutionsPotential anticancer activity
6-Oxo-pyridine derivativesVariations in substituents on pyridine ringAntimicrobial properties

The uniqueness of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific combination of functional groups that may confer distinct biological activities not present in these other compounds.

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